molecular formula C8H7ClF2N2 B1651308 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline CAS No. 1256955-43-7

4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline

Cat. No.: B1651308
CAS No.: 1256955-43-7
M. Wt: 204.60
InChI Key: ZRIPOVQYGNOJMA-UHFFFAOYSA-N
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Description

4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound with the molecular formula C8H7ClF2N2. This compound is characterized by the presence of a quinazoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of chlorine and fluorine atoms in the structure imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a substituted aniline, with a difluorinated reagent in the presence of a chlorinating agent. The reaction conditions often include the use of a solvent like dichloromethane or acetonitrile, and the reaction is carried out at elevated temperatures to facilitate the formation of the quinazoline ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of catalysts and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions typically involve the use of solvents such as dichloromethane, acetonitrile, or ethanol, and reactions are often carried out at elevated temperatures or under reflux .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted quinazolines, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the quinazoline ring system makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

4-chloro-6,6-difluoro-7,8-dihydro-5H-quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2N2/c9-7-5-3-8(10,11)2-1-6(5)12-4-13-7/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIPOVQYGNOJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=C1N=CN=C2Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301223931
Record name 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256955-43-7
Record name 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256955-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6,6-difluoro-5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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